Linker Geometry and Degradation Potency
The C3 alkyl linker in Pomalidomide-C3-NHS ester provides a distinct spatial separation between the CRBN-binding pomalidomide moiety and the conjugated target ligand, which differs significantly from longer alkyl (C6) or flexible PEG-based linkers. PROTACs constructed using pomalidomide-C3-based conjugates, such as the Wee1 degrader Pomalidomide-C3-adavosertib, achieve an IC50 of 3.58 nM against Wee1 in cellular assays [1]. In contrast, literature reports for PROTACs built with analogous pomalidomide-PEG linkers targeting CDK6 show DC50 values of 2.1 nM for a PEG1-C2 linker , while PROTACs employing alternative pomalidomide linkers (structures CP-A1 through CP-A4) display DC50 values ranging from 8.6 nM to 271.9 nM against CDK6, demonstrating that linker selection profoundly impacts degradation potency [2].
| Evidence Dimension | PROTAC degradation potency (IC50 / DC50) |
|---|---|
| Target Compound Data | 3.58 nM (IC50, Wee1 PROTAC using C3 linker, MOLT-4 cells) |
| Comparator Or Baseline | Pomalidomide-PEG1-C2-N3: 2.1 nM DC50 (CDK6 PROTAC); Abemaciclib-pomalidomide PROTACs: 8.6–271.9 nM DC50 (CDK6, varying linkers) |
| Quantified Difference | C3-based PROTAC demonstrates single-digit nanomolar potency comparable to optimized PEG-based systems and superior to multiple alternative linker designs |
| Conditions | MOLT-4 cells (Wee1); Jurkat cells (CDK6); 24–72 h treatment |
Why This Matters
The C3 linker length provides a validated spatial geometry that yields potent intracellular degradation, offering a defined starting point for PROTAC optimization rather than empirically screening multiple PEG lengths.
- [1] Adooq Bioscience. Pomalidomide-C3-adavosertib (A24453) Datasheet. View Source
- [2] Steinebach C, et al. J Med Chem. 2019;62(16):7575-7582. Table 2: DC50 values for abemaciclib-pomalidomide PROTACs. View Source
